1-(3-Chloro-6-methoxyphenyl)-1-butanol
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Overview
Description
1-(3-Chloro-6-methoxyphenyl)-1-butanol is an organic compound characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a methoxy group at the 6-position, attached to a butanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-6-methoxyphenyl)-1-butanol can be synthesized through several synthetic routes, including:
Grignard Reaction: Reacting 3-chloro-6-methoxybenzene with butyl magnesium chloride followed by hydrolysis.
Friedel-Crafts Alkylation: Alkylation of 3-chloro-6-methoxybenzene with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reductive Amination: Reacting 3-chloro-6-methoxybenzaldehyde with butylamine and reducing the intermediate imine.
Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-6-methoxyphenyl)-1-butanol undergoes various types of chemical reactions, including:
Oxidation: Oxidation of the butanol group can yield 1-(3-chloro-6-methoxyphenyl)butanoic acid.
Reduction: Reduction of the compound can lead to the formation of 1-(3-chloro-6-methoxyphenyl)butane.
Substitution Reactions: The chlorine atom can be substituted with other groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium hydroxide (NaOH), aqueous ammonia (NH3)
Major Products Formed:
1-(3-chloro-6-methoxyphenyl)butanoic acid
1-(3-chloro-6-methoxyphenyl)butane
1-(3-hydroxy-6-methoxyphenyl)butanol
Scientific Research Applications
1-(3-Chloro-6-methoxyphenyl)-1-butanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(3-Chloro-6-methoxyphenyl)-1-butanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
1-(3-chloro-4-methoxyphenyl)-1-butanol
1-(3-chloro-5-methoxyphenyl)-1-butanol
1-(3-chloro-2-methoxyphenyl)-1-butanol
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-3-4-10(13)9-7-8(12)5-6-11(9)14-2/h5-7,10,13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGJJKCPEYVOJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)Cl)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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